16α-Hydroxy Estrone
16α-Hydroxy Estrone
The naturally-occurring estrogens are estrone (E1, Item No. 10006485), estradiol (E2, Item No. 10006315), and estriol (E3, Item No. 10006484). 16α-hydroxy Estrone (16α-OHE1) is a hydroxylated metabolite of E1 as well as an interconversion product with E2. E1 is 16α-hydroxylated by cytochrome P450 (CYP) isoforms, including CYP1A1, CYP3A5, CYP3A4, and CYP3A7, with CYP3A5 being breast-specific. 16α-OHE1 is sulphatized or glucuronidated before excretion. It is increased in rheumatoid arthritis and decreased by physical activity. Unlike the parent estrogens and other hydroxylated metabolites of E1, 16α-OHE1 binds covalently and persistently activates estrogen receptors. In addition, this metabolite increases cell proliferation and does not suppress TNF-α secretion, whereas other estrogen metabolites are not pro-proliferative and have marked effects on TNF-α secretion. The levels of 16α-OHE1 are increased in some forms of hormone therapy. Because hormone therapy increases breast cancer risk, 16α-OHE1 has been implicated as a risk factor for breast cancer, although supportive data remains elusive.
Brand Name:
Vulcanchem
CAS No.:
566-76-7
VCID:
VC0023248
InChI:
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1
SMILES:
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O
Molecular Formula:
C18H22O3
Molecular Weight:
286.4 g/mol
16α-Hydroxy Estrone
CAS No.: 566-76-7
Reference Standards
VCID: VC0023248
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol
CAS No. | 566-76-7 |
---|---|
Product Name | 16α-Hydroxy Estrone |
Molecular Formula | C18H22O3 |
Molecular Weight | 286.4 g/mol |
IUPAC Name | (8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Standard InChI | InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1 |
Standard InChIKey | WPOCIZJTELRQMF-QFXBJFAPSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)O |
SMILES | CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES | CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O |
Appearance | Assay:≥98%A crystalline solid |
Physical Description | Solid |
Description | The naturally-occurring estrogens are estrone (E1, Item No. 10006485), estradiol (E2, Item No. 10006315), and estriol (E3, Item No. 10006484). 16α-hydroxy Estrone (16α-OHE1) is a hydroxylated metabolite of E1 as well as an interconversion product with E2. E1 is 16α-hydroxylated by cytochrome P450 (CYP) isoforms, including CYP1A1, CYP3A5, CYP3A4, and CYP3A7, with CYP3A5 being breast-specific. 16α-OHE1 is sulphatized or glucuronidated before excretion. It is increased in rheumatoid arthritis and decreased by physical activity. Unlike the parent estrogens and other hydroxylated metabolites of E1, 16α-OHE1 binds covalently and persistently activates estrogen receptors. In addition, this metabolite increases cell proliferation and does not suppress TNF-α secretion, whereas other estrogen metabolites are not pro-proliferative and have marked effects on TNF-α secretion. The levels of 16α-OHE1 are increased in some forms of hormone therapy. Because hormone therapy increases breast cancer risk, 16α-OHE1 has been implicated as a risk factor for breast cancer, although supportive data remains elusive. |
Synonyms | (16α)-3,16-Dihydroxyestra-1,3,5(10)-trien-17-one; 3,16α-Dihydroxy-1,3,5(10)-estratrien-17-one; Estra-1,3,5(10)-triene-3,16α-diol-17-one; |
PubChem Compound | 115116 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume